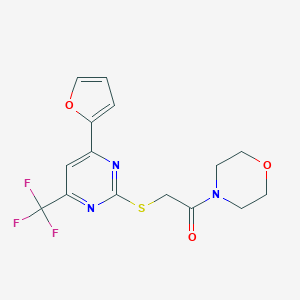

![molecular formula C17H20N2O4S B467984 N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide CAS No. 587850-65-5](/img/structure/B467984.png)

N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide” is a chemical compound with the linear formula C15H16N2O4S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide” is represented by the linear formula C15H16N2O4S . The molecular weight of the compound is 320.37 .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide” are not fully detailed in the available resources. The compound has a molecular weight of 320.37 . More specific properties like melting point, boiling point, solubility, and others might need to be determined experimentally.科学的研究の応用

Therapeutic Candidates

Phenoxy acetamide and its derivatives, including N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide, have been investigated for their potential as therapeutic candidates . These compounds have shown promise in medicinal chemistry, which combines chemistry and pharmacology to design and develop new pharmaceutical compounds .

Analgesic Activity

A series of N-phenylacetamide sulphonamides, which include N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide, have been synthesized and studied for their analgesic activity . Some of these compounds have exhibited good analgesic activity, comparable or even superior to paracetamol .

Polymer Electrolytes

N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide has been used in the synthesis of acrylonitrile/N-[4-(aminosulfonyl)phenyl]acrylamide (AN/ASPAA) copolymers . These copolymers have been used as a host of lithium-ion conducting electrolytes .

Influence on Glass Temperature

The composition of AN/ASPAA copolymers, which include N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide, has been found to influence the glass temperature of the copolymers . The glass temperatures of AN/ASPAA copolymers increased as the molar fraction of ASPAA units in the copolymers increased .

Ion Conductivity

The lithium-ion conductivities of the polymer electrolytes, which include N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide, increased initially as the molar fraction of ASPAA units in the copolymers increased . A maximum conductivity was achieved when the molar fraction of ASPAA in the copolymer was 16.8% .

Molecular Weight Determination

The molecular weight and molecular weight distribution of AN/ASPAA copolymers, which include N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide, have been determined . The molecular weights of AN/ASPAA copolymers were lower than those of AN and ASPAA homopolymers due to the cross-termination reaction .

将来の方向性

The future directions for “N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide” are not clearly outlined in the available literature. Given its status as a unique chemical provided to early discovery researchers , it could potentially be used in a variety of research applications. Further studies and experiments would be needed to explore its potential uses.

作用機序

Target of Action

The primary target of N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known to interact with its target, carbonic anhydrase 2 . The interaction with this enzyme could lead to changes in the balance of carbon dioxide and bicarbonate in the body, potentially affecting various physiological processes.

特性

IUPAC Name |

2-(4-propan-2-ylphenoxy)-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-12(2)13-3-7-15(8-4-13)23-11-17(20)19-14-5-9-16(10-6-14)24(18,21)22/h3-10,12H,11H2,1-2H3,(H,19,20)(H2,18,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVACMZDANBPPJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-{[(2-isopropylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B467901.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2-isopropylphenoxy)acetamide](/img/structure/B467902.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B467982.png)

![N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B468076.png)

![5-bromo-N-{4-[(dimethylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B468102.png)

![5-(furan-2-yl)-N-(2-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B468122.png)

![N-(2,5-dimethylphenyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B468123.png)

![5-(2-furyl)-N-(1-naphthyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B468125.png)

![5-(2-furyl)-N-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B468128.png)

![[4-(2,3-Dimethyl-phenyl)-piperazin-1-yl]-(5-furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidin-2-yl)-methanone](/img/structure/B468129.png)

![5-(furan-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B468134.png)

![2-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}propanoic acid](/img/structure/B468228.png)

![3,4-dihydroquinolin-1(2H)-yl[5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B468288.png)